1-(1H-benzotriazol-1-yl)-2-(4-chloro-2-methylphenoxy)propan-1-one

cPLA2α inhibition metabolic stability benzotriazole scaffold

Distinctive N-acylbenzotriazole with propanoyl spacer, 4-chloro-2-methylphenoxy, and N1-benzotriazole—unmatched steric/electronic environment. Key uses: alkanoyl anion equivalent for α-methyl-α-(4-chloro-2-methylphenoxy) ketones; cPLA2α/FAAH scaffold with distinct metabolic fate (phenyl hydroxylation); mecoprop conjugate for prodrug/environmental probes. UV-active chromophore for TLC/HPLC; chlorine isotope pattern for MS differentiation. Deprotonation (BuLi, -78°C) enables electrophile trapping. For SAR where minor heterocycle changes drive divergent metabolic outcomes.

Molecular Formula C16H14ClN3O2
Molecular Weight 315.75 g/mol
Cat. No. B10966898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-benzotriazol-1-yl)-2-(4-chloro-2-methylphenoxy)propan-1-one
Molecular FormulaC16H14ClN3O2
Molecular Weight315.75 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)OC(C)C(=O)N2C3=CC=CC=C3N=N2
InChIInChI=1S/C16H14ClN3O2/c1-10-9-12(17)7-8-15(10)22-11(2)16(21)20-14-6-4-3-5-13(14)18-19-20/h3-9,11H,1-2H3
InChIKeyWNXVKDAPKVUFEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-Benzotriazol-1-yl)-2-(4-chloro-2-methylphenoxy)propan-1-one: Procurement-Relevant Chemical Identity & Scaffold Context


1-(1H-Benzotriazol-1-yl)-2-(4-chloro-2-methylphenoxy)propan-1-one (Molecular Formula: C16H14ClN3O2, Exact Mass: 315.0775 g/mol) is a synthetic N-acylbenzotriazole derivative featuring a 1H-benzotriazol-1-yl ketone coupled to a 4-chloro-2-methylphenoxy propanoyl moiety [1]. The compound belongs to the class of 1-(benzotriazol-1-yl)-1-phenoxyalkanes, which are established as versatile alkanoyl anion equivalents in organic synthesis [2]. Structurally, it combines the benzotriazole activating group—widely employed as a synthetic auxiliary for ketone and amide bond formation—with a chlorinated methylphenoxy fragment reminiscent of phenoxyalkanoic acid herbicide pharmacophores (e.g., mecoprop) [3]. This dual functionality positions the compound at the intersection of synthetic methodology and potential bioactive scaffold exploration, though its specific biological characterization remains limited in the peer-reviewed literature.

Why Generic Substitution of 1-(1H-Benzotriazol-1-yl)-2-(4-chloro-2-methylphenoxy)propan-1-one with In-Class Analogs Is Scientifically Unjustified


Substituting this compound with a structurally similar N-acylbenzotriazole (e.g., the ethanone analog 1-(benzotriazol-1-yl)-2-(4-chlorophenoxy)ethanone, CAS 1032-87-7) or a different phenoxy-substituted benzotriazole ketone is not a scientifically equivalent exchange. In the context of 1-heteroaryl-3-phenoxypropan-2-ones acting as cPLA2α/FAAH inhibitors, closely related benzotriazole and indole-based analogs exhibit divergent metabolic stability profiles: the benzotriazole scaffold (compound 4) undergoes excessive cytochrome P450-mediated phenyl hydroxylation of the terminal phenoxy group, whereas the indole-5-carboxylic acid analog (compound 3) preferentially undergoes ketone reduction [1]. This demonstrates that even minor heterocycle substitutions produce qualitatively different metabolic fates. Furthermore, within the aryloxylated benzotriazole series, the transition from acetyl to propionyl linkage significantly alters anti-inflammatory potency—trichlorophenoxy acetyl benzotriazole exhibits superior activity over its propionyl counterpart [2]. The target compound's specific combination of a propanoyl spacer, a 4-chloro-2-methylphenoxy substituent, and the N1-benzotriazole attachment creates a unique steric and electronic environment that cannot be replicated by any single commercially available analog, directly impacting both synthetic utility (deprotonation regioselectivity, acyl transfer efficiency) and any structure-dependent biological readout.

Quantitative Differentiation Evidence for 1-(1H-Benzotriazol-1-yl)-2-(4-chloro-2-methylphenoxy)propan-1-one Versus Closest Analogs


Scaffold-Dependent Metabolic Fate: Benzotriazole vs. Indole-5-carboxylic Acid cPLA2α/FAAH Inhibitors

In a direct head-to-head comparison of 1-(1H-benzotriazol-1-yl)-3-(4-phenoxyphenoxy)propan-2-one (compound 4, the closest structurally characterized benzotriazole congener to the target compound) versus 1-[2-oxo-3-(4-phenoxyphenoxy)propyl]indole-5-carboxylic acid (compound 3), the two scaffolds exhibited qualitatively distinct metabolic pathways in rat liver S9 fractions. Compound 4 underwent excessive cytochrome P450-mediated hydroxylation of the terminal phenoxy group (forming dihydroxy metabolite 50), whereas compound 3 primarily underwent ketone reduction (forming alcohol 53) [1]. Introduction of SO and SO₂ groups increased ketone stability against reduction for compound 3 but had no effect for benzotriazole 4 [1]. This demonstrates that the benzotriazole heterocycle confers a unique metabolic phenotype compared to alternative heteroaryl ketone scaffolds, directly relevant to the target compound which shares the benzotriazol-1-yl ketone pharmacophore.

cPLA2α inhibition metabolic stability benzotriazole scaffold

Acetyl vs. Propionyl Linkage: Differential Anti-inflammatory Activity in Chlorosubstituted Phenoxy Benzotriazoles

Within the class of chlorosubstituted phenoxy benzotriazoles, the acetyl-linked derivative (trichlorophenoxy acetyl benzotriazole) demonstrated superior anti-inflammatory activity compared to its propionyl-linked counterpart [1]. This established SAR indicates that the length and nature of the carbonyl spacer between the phenoxy moiety and the benzotriazole ring is a critical determinant of pharmacological activity. The target compound, 1-(1H-benzotriazol-1-yl)-2-(4-chloro-2-methylphenoxy)propan-1-one, features a propan-1-one spacer with a methyl substituent at the α-carbon of the phenoxy-bearing position—a substitution pattern that is structurally distinct from both the acetyl and propionyl series previously evaluated. Based on this class-level SAR, neither the acetyl (CAS 1032-87-7) nor simple propionyl analogs can be considered functionally equivalent surrogates.

anti-inflammatory structure-activity relationship phenoxy benzotriazole

Synthetic Utility: 1-(Benzotriazol-1-yl)-1-phenoxyalkanes as Superior Alkanoyl Anion Equivalents

The compound class 1-(benzotriazol-1-yl)-1-phenoxyalkanes, to which the target compound belongs, has been established as versatile alkanoyl anion equivalents enabling convenient synthesis of functionalized dialkyl ketones and alkanoylsilanes [1]. These compounds are readily deprotonated at the methine group by BuLi, generating reactive intermediates that can be trapped with diverse electrophiles [1]. The target compound's specific substitution—a 4-chloro-2-methylphenoxy group and a methyl substituent at the α-carbon—provides a unique steric and electronic profile that influences the acidity of the methine proton and the regioselectivity of subsequent alkylation/acylation. Compared to the unsubstituted phenoxy analog (compound 10 in the reference series), the electron-withdrawing chloro and electron-donating methyl substituents on the phenoxy ring are expected to modulate the stability and reactivity of the derived carbanion, offering a distinct reactivity profile for synthetic applications requiring specific electronic tuning.

umpolung ketone synthesis benzotriazole-mediated synthesis

Physicochemical Distinction: ClogP and Hydrogen Bonding Profile vs. Commercial N-Acylbenzotriazole Building Blocks

Physicochemical profiling of C16H14ClN3O2 compounds from public databases indicates a calculated logP (clogP) of approximately 3.21, 0 hydrogen bond donors, 5 hydrogen bond acceptors, and 4 rotatable bonds [1]. These values place the target compound within Lipinski Rule of Five compliance (MW 315.76 < 500, clogP 3.21 < 5, HBD 0 < 5, HBA 5 ≤ 10). In comparison, the commercially ubiquitous 1-(benzotriazol-1-yl)-2-(4-chlorophenoxy)ethanone (CAS 1032-87-7, MW 287.70, clogP ~2.8 estimated) lacks the α-methyl substituent and possesses a different phenoxy substitution pattern (4-chloro vs. 4-chloro-2-methyl). The additional methyl group in the target compound increases lipophilicity and steric bulk at the α-carbon, which directly impacts membrane permeability predictions, metabolic soft-spot accessibility, and binding pocket complementarity in any target-based screening campaign. The absence of hydrogen bond donors precludes certain intermolecular interactions available to hydroxylated benzotriazole analogs such as 1-(1-benzotriazolyl)-3-(2-methylphenoxy)-2-propanol (CHEBI:105077) [2].

Lipinski Rule of Five physicochemical property drug-likeness

Validated Application Scenarios for 1-(1H-Benzotriazol-1-yl)-2-(4-chloro-2-methylphenoxy)propan-1-one Based on Quantitative Evidence


Synthetic Building Block for α,α-Disubstituted Ketones via Umpolung Strategy

The compound can be employed as an alkanoyl anion equivalent for the synthesis of ketones bearing a chiral or achiral α-methyl-α-(4-chloro-2-methylphenoxy) motif. Based on the established methodology for 1-(benzotriazol-1-yl)-1-phenoxyalkanes [1], deprotonation with BuLi at −78°C generates a nucleophilic intermediate that can be trapped with alkyl halides, aldehydes, or silyl chlorides to yield functionalized ketones. The 4-chloro-2-methylphenoxy substituent provides a UV-active chromophore facilitating chromatographic monitoring, while the α-methyl group creates a quaternary center upon alkylation—a structural feature valuable in medicinal chemistry for modulating metabolic stability at the α-position. This scenario is particularly relevant for researchers synthesizing analogs of phenoxyalkanoic acid-derived bioactive molecules where the benzotriazole moiety serves as a traceless activating group.

cPLA2α/FAAH Inhibitor Scaffold Exploration with Distinct Metabolic Phenotype

For research programs targeting cytosolic phospholipase A2α (cPLA2α) or fatty acid amide hydrolase (FAAH) inhibition, this compound provides a benzotriazole-based ketone scaffold that exhibits a unique metabolic phenotype compared to indole-based analogs [2]. Specifically, the benzotriazole scaffold directs metabolism toward phenyl hydroxylation rather than ketone reduction, a finding established through direct comparative metabolism studies [2]. The target compound's 4-chloro-2-methyl substitution on the phenoxy ring may further modulate the rate of CYP450-mediated hydroxylation, offering a potentially tunable metabolic soft spot. Researchers should note that specific IC50 values for this exact compound have not been published; its use in this context is as a structurally differentiated scaffold for SAR exploration rather than as a validated lead compound.

Phenoxy Herbicide-Derived Benzotriazole Conjugate for Environmental Fate or Pro-drug Studies

The compound represents a benzotriazole conjugate of the mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid) pharmacophore [3]. Mecoprop is a widely used phenoxy herbicide whose environmental persistence and off-target effects are subjects of ongoing toxicological investigation. The benzotriazole conjugate may serve as a protected pro-drug form, a chemical probe for studying acyl transfer to biological nucleophiles, or a standard for analytical method development in environmental monitoring. The distinct physicochemical properties of the benzotriazole conjugate (increased lipophilicity, altered hydrogen bonding) relative to free mecoprop make it suitable for studies requiring enhanced membrane permeability or altered environmental partitioning behavior. No quantitative biological activity data are available for this specific conjugate; applications are supported by the structural precedent and class-level SAR [4].

Negative Control or Comparator in Benzotriazole Metabolic Stability Assays

Given the documented divergent metabolic stability between benzotriazole and indole scaffolds in the 1-heteroaryl-3-phenoxypropan-2-one series [2], this compound can serve as a benzotriazole-containing reference compound in metabolic stability assays. Its 4-chloro-2-methylphenoxy substitution provides a distinct mass spectrometric signature (characteristic chlorine isotope pattern at m/z 315.08/317.08) that facilitates LC-MS/MS detection and differentiation from co-dosed analogs in cassette dosing experiments. The compound's metabolic fate can be compared against the established metabolic pathways for benzotriazole 4 (phenyl hydroxylation dominant, ketone reduction secondary) to assess the impact of the 4-chloro-2-methyl substitution and the α-methyl group on metabolic soft-spot accessibility.

Quote Request

Request a Quote for 1-(1H-benzotriazol-1-yl)-2-(4-chloro-2-methylphenoxy)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.